molecular formula C14H12N4O3S B11622188 2-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid

2-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid

Cat. No.: B11622188
M. Wt: 316.34 g/mol
InChI Key: QIUNCXAKHUTPAC-CAOOACKPSA-N
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Description

2-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a pyrimidine ring through a hydrazinylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: N-bromosuccinimide (NBS) for bromination, or sodium azide for azidation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or azido derivatives.

Scientific Research Applications

2-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid is unique due to its combination of a pyrimidine ring and a benzoic acid moiety, linked through a hydrazinylidene bridge. This structure imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.

Properties

Molecular Formula

C14H12N4O3S

Molecular Weight

316.34 g/mol

IUPAC Name

2-[(E)-[(2-pyrimidin-2-ylsulfanylacetyl)hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C14H12N4O3S/c19-12(9-22-14-15-6-3-7-16-14)18-17-8-10-4-1-2-5-11(10)13(20)21/h1-8H,9H2,(H,18,19)(H,20,21)/b17-8+

InChI Key

QIUNCXAKHUTPAC-CAOOACKPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC=CC=N2)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC=CC=N2)C(=O)O

Origin of Product

United States

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